2-Methyl-6-phenoxybenzaldehyde

Description

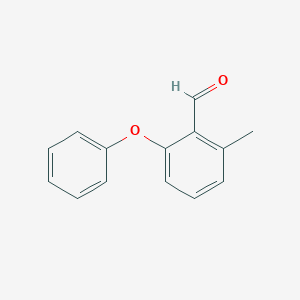

Structure

2D Structure

3D Structure

Properties

CAS No. |

61343-92-8 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

2-methyl-6-phenoxybenzaldehyde |

InChI |

InChI=1S/C14H12O2/c1-11-6-5-9-14(13(11)10-15)16-12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

ZRPRUTWLYKDBPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 Methyl 6 Phenoxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key site of reactivity in 2-Methyl-6-phenoxybenzaldehyde, participating in a variety of condensation, addition, and redox reactions.

Carbonyl Condensation Reactions (e.g., Claisen-Schmidt condensations)

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation, where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the case of this compound, it can react with a ketone, such as acetone (B3395972), in the presence of a base to form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govnih.gov This reaction is typically catalyzed by aqueous alkali. nih.gov

The general mechanism involves the deprotonation of the α-carbon of the ketone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide is protonated to give the β-hydroxy ketone, which can then undergo base-catalyzed dehydration to form the final chalcone product.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Acetone | NaOH or KOH | Chalcone (α,β-unsaturated ketone) |

| This compound | Acetophenone (B1666503) | NaOH or KOH | Chalcone (α,β-unsaturated ketone) |

Formation of Imine Derivatives (Schiff Bases) and Their Applications

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govyu.edu.jo This reaction is typically reversible and can be catalyzed by either acid or base. The formation of the imine involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by a dehydration step.

Schiff bases are versatile compounds with a wide range of applications. They are important intermediates in organic synthesis and can serve as ligands in coordination chemistry. nih.govyu.edu.jo Furthermore, Schiff base metal complexes have been investigated for their biological activities. yu.edu.jo

| Reactant 1 | Reactant 2 | Product Type | Potential Applications |

| This compound | Aniline | Imine (Schiff Base) | Synthesis, Ligands for metal complexes |

| This compound | Substituted Anilines | Imine (Schiff Base) | Synthesis, Ligands for metal complexes |

Reduction Pathways (e.g., to benzyl (B1604629) alcohols)

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (2-Methyl-6-phenoxyphenyl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon. A subsequent workup with a protic solvent protonates the resulting alkoxide to give the alcohol.

Catalytic hydrogenation is another effective method for this reduction. For the related compound, m-phenoxybenzaldehyde, reduction to m-phenoxybenzylalcohol has been achieved using a Raney Nickel catalyst. hoffmanchemicals.com This method involves the use of molecular hydrogen in the presence of a metal catalyst.

| Starting Material | Reagent/Catalyst | Product |

| This compound | Sodium Borohydride (NaBH4) | (2-Methyl-6-phenoxyphenyl)methanol |

| This compound | H2 / Raney Nickel | (2-Methyl-6-phenoxyphenyl)methanol |

Oxidation Reactions (e.g., to benzoic acids)

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 2-Methyl-6-phenoxybenzoic acid. A variety of oxidizing agents can be employed for this transformation. For instance, the synthesis of the structurally similar 2-methoxy-6-methylbenzoic acid has been achieved through a multi-step process involving the hydrolysis of the corresponding methyl ester with sodium hydroxide (B78521). google.com This suggests that a similar hydrolysis of a corresponding ester of this compound could yield the desired benzoic acid. Direct oxidation of the aldehyde is also a feasible route, and common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4).

Asymmetric Hydrocyanation Processes

The addition of hydrogen cyanide to the aldehyde group of this compound results in the formation of a cyanohydrin. This reaction can be performed enantioselectively, leading to a non-racemic mixture of the two enantiomeric cyanohydrins. The asymmetric hydrocyanation of the closely related 3-phenoxybenzaldehyde (B142659) has been studied, employing cyclic dipeptides as catalysts to achieve enantioselectivity. acs.org The (S)-enantiomer of m-phenoxybenzaldehyde cyanohydrin is a component of several commercially important pyrethroid insecticides. google.com The reaction can be catalyzed by enzymes such as (R)-oxynitrilases to favor the formation of one enantiomer. google.com

Aromatic Substitution Chemistry

This compound has two aromatic rings that can potentially undergo electrophilic aromatic substitution reactions. The regioselectivity of such reactions is determined by the directing effects of the substituents on each ring. libretexts.orgmsu.edu

The second aromatic ring is part of the phenoxy group. This ring is activated by the ether oxygen and will direct incoming electrophiles to the ortho and para positions relative to the ether linkage.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration would introduce a nitro group (-NO2) onto one of the aromatic rings, with the position determined by the directing effects of the existing substituents. Halogenation would introduce a halogen atom (e.g., Br, Cl). Friedel-Crafts reactions would introduce an alkyl or acyl group.

| Reaction Type | Reagents | Potential Substitution Positions on Benzaldehyde (B42025) Ring | Potential Substitution Positions on Phenoxy Ring |

| Nitration | HNO3, H2SO4 | Ortho/para to methyl and phenoxy groups | Ortho/para to ether linkage |

| Bromination | Br2, FeBr3 | Ortho/para to methyl and phenoxy groups | Ortho/para to ether linkage |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Ortho/para to methyl and phenoxy groups | Ortho/para to ether linkage |

Electrophilic Aromatic Substitution (EAS) Mechanisms and Regioselectivity

The electrophilic aromatic substitution (EAS) of this compound is governed by the electronic effects of the substituents on its two aromatic rings. The mechanism proceeds via a two-step process: initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comdalalinstitute.com The rate-determining step is the formation of the unstable arenium ion, as it temporarily disrupts the aromatic system. masterorganicchemistry.comlkouniv.ac.in

The regioselectivity of the reaction—the position at which the electrophile adds—is directed by the substituents already present on the benzene (B151609) ring. Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). Activating groups increase the rate of reaction and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and direct to the meta position (with the exception of halogens, which are deactivating but ortho, para-directing). lkouniv.ac.in

In the case of this compound, we must consider substitution on both the benzaldehyde ring and the phenoxy ring.

Substitution on the Benzaldehyde Ring: This ring is polysubstituted with an aldehyde group (-CHO) at position 1, a methyl group (-CH₃) at position 2, and a phenoxy group (-OPh) at position 6.

Aldehyde Group (-CHO): This group is strongly deactivating due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (positions 3 and 5).

Methyl Group (-CH₃): This is an activating group through induction and hyperconjugation, directing incoming electrophiles to its ortho and para positions (positions 3 and 5 relative to the methyl group).

Phenoxy Group (-OPh): The ether oxygen makes this a strongly activating group due to its ability to donate a lone pair of electrons via resonance. It directs incoming electrophiles to its ortho and para positions (positions 5 and 3 relative to the phenoxy group).

The final regioselectivity is determined by the interplay of these competing effects. The phenoxy and methyl groups are both activating and direct towards the same positions (3 and 5). The aldehyde group is deactivating but also directs towards positions 3 and 5 (meta to itself). Therefore, all three groups direct incoming electrophiles to the C3 and C5 positions. The powerful activating nature of the phenoxy group, in particular, strongly favors substitution at these positions. Steric hindrance from the adjacent substituents might influence the ratio of substitution at C3 versus C5.

Substitution on the Phenoxy Ring: The phenoxy ring is activated by the ether oxygen atom, which directs substitution to the ortho (2') and para (4') positions. The para position is generally favored due to reduced steric hindrance compared to the ortho positions.

| Ring | Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|---|

| Benzaldehyde Ring | -CHO | 1 | Deactivating (Resonance/Inductive Withdrawal) | meta | 3, 5 |

| -CH₃ | 2 | Activating (Inductive/Hyperconjugation) | ortho, para | 3, 5 | |

| -OPh | 6 | Activating (Resonance Donation) | ortho, para | 3, 5 | |

| Phenoxy Ring | -O-Ar | 1' | Activating (Resonance Donation) | ortho, para | 2', 4', 6' (4' favored) |

Catalytic Transformations and Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net The Suzuki and Heck reactions are prominent examples. wikipedia.orgorganic-chemistry.org While this compound in its native form is not a typical substrate for these reactions (which usually require an organohalide or triflate), its aromatic rings can be functionalized to participate in such couplings. libretexts.org

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org To utilize this compound, one of its aromatic rings would first need to be halogenated (e.g., brominated or iodinated) via electrophilic aromatic substitution. The resulting aryl halide could then be coupled with a boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. youtube.com

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. youtube.comorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org Similar to the Suzuki reaction, a halogenated derivative of this compound would be required. The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle: libretexts.org

Oxidative Addition: Pd(0) inserts into the aryl-halide bond.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the palladium-aryl bond.

Beta-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the final substituted alkene product, a hydridopalladium complex, and regenerating the Pd(0) catalyst after deprotonation by a base. youtube.com

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl compound |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(0) catalyst, Base (e.g., Et₃N) | Substituted alkene |

The aldehyde functional group of this compound is susceptible to reduction, typically to the corresponding primary alcohol, 2-Methyl-6-phenoxybenzyl alcohol. Gold/Platinum (Au/Pt) bimetallic nanoparticles have emerged as highly effective catalysts for such hydrogenation reactions. researchgate.net

Research on the analogous compound 3-phenoxybenzaldehyde has shown that Au/Pt bimetallic nanoparticles exhibit significantly higher catalytic activity for hydrogenation compared to monometallic platinum nanoparticles or a physical mixture of Au and Pt nanoparticles. researchgate.net This enhanced activity is attributed to a synergistic electronic effect between the two metals. The gold core, being more electronegative, attracts electrons from the platinum shell. This creates an electron-deficient platinum surface that facilitates the adsorption of the aldehyde substrate, particularly the polar carbonyl group, thereby enhancing the rate of hydrogenation. researchgate.net The bimetallic nanoparticles often exhibit a core-shell structure, which is crucial for their catalytic performance. chemrxiv.orgelsevierpure.com

The general mechanism for catalytic hydrogenation involves:

Adsorption of hydrogen and the aldehyde onto the catalyst surface.

Dissociation of molecular hydrogen into atomic hydrogen on the platinum surface.

Stepwise addition of hydrogen atoms across the carbonyl double bond.

Desorption of the resulting alcohol product from the catalyst surface.

| Catalyst | Structure | Observed Catalytic Activity | Reason for Performance |

|---|---|---|---|

| Monometallic Pt NP | Platinum Nanoparticles | Moderate | Standard hydrogenation catalyst |

| Physical Mixture (Au + Pt NP) | Separate Au and Pt Nanoparticles | Moderate | No significant synergistic effect |

| Bimetallic Au/Pt NP | Gold Core / Platinum Shell | High | Electronic effect: electron-deficient Pt shell enhances substrate adsorption researchgate.net |

While this compound itself cannot undergo an intramolecular cyclization via McMurry coupling, suitable analogues can be designed to form complex cyclic structures. The McMurry reaction is a reductive coupling of two carbonyl groups (ketones or aldehydes) using a low-valent titanium reagent (e.g., TiCl₃ or TiCl₄ with a reducing agent like Zn or LiAlH₄) to form an alkene. organic-chemistry.org

An intramolecular McMurry reaction requires a molecule containing two carbonyl functionalities. An analogue of this compound could be synthesized where the phenoxy ring is substituted with a second aldehyde or a ketone group. For instance, coupling two molecules of a precursor could lead to a diketone. Reductive coupling of this diketone would lead to the formation of a large, centrally-fused ring system, such as a dibenzoxepine derivative. The reaction proceeds via a pinacol-type intermediate on the surface of the low-valent titanium. organic-chemistry.org The strong affinity of substituents for the titanium surface can influence the selectivity of the coupling. organic-chemistry.org Such cyclization strategies are valuable for synthesizing polycyclic aromatic compounds. For example, related o-phenoxybenzaldehydes are known precursors for the synthesis of dibenzoxepin ring systems through different cyclization routes. researchgate.net

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an aldehyde, a primary or secondary amine, and an active hydrogen compound (typically a ketone or another aldehyde). youtube.com this compound can serve as the aldehyde component in this reaction.

The reaction is often catalyzed by acids or bases, but various metal complexes acting as Lewis acids have also been shown to be effective catalysts. rsc.orgresearchgate.netrdd.edu.iq The mechanism proceeds in two main stages: wikipedia.org

Iminium Ion Formation: The amine adds to the aldehyde (this compound) to form a hemiaminal, which then dehydrates to form a reactive electrophilic species, the iminium ion.

Nucleophilic Attack: The active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final Mannich base.

Metal complexes, such as those of zinc or iron, can catalyze the reaction by coordinating to the aldehyde's carbonyl oxygen. rsc.orgresearchgate.net This coordination increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the amine and facilitating the formation of the iminium ion. Studies have shown that aromatic aldehydes with both electron-donating and electron-withdrawing groups can participate effectively in metal-catalyzed Mannich reactions. rsc.org

Rearrangement Reactions (e.g., Sommelet-type rearrangement)

While this compound does not directly undergo a Sommelet-Hauser rearrangement, it can be converted into a suitable precursor. The Sommelet-Hauser rearrangement is the reaction of a benzylic quaternary ammonium (B1175870) salt with a strong base, such as sodium amide (NaNH₂), to yield an ortho-alkylated N,N-dialkylbenzylamine. wikipedia.orgdrugfuture.com

To subject a derivative of this compound to this rearrangement, the following synthetic sequence would be necessary:

Reductive Amination: The aldehyde is converted to a tertiary amine (e.g., N,N-dimethyl-2-methyl-6-phenoxybenzylamine) via reaction with a secondary amine (dimethylamine) and a reducing agent (e.g., NaBH₃CN).

Quaternization: The resulting tertiary amine is treated with an alkyl halide (e.g., methyl iodide) to form the corresponding quaternary ammonium salt.

This benzylic quaternary ammonium salt can then undergo the Sommelet-Hauser rearrangement. The mechanism involves the deprotonation of an acidic proton by the strong base. wikipedia.org Although the benzylic proton is acidic, deprotonation of a methyl group on the nitrogen atom leads to a nitrogen ylide. This ylide undergoes a wikipedia.orgalchetron.com-sigmatropic rearrangement, which is a concerted pericyclic process, to form a new C-C bond at the ortho position of the benzene ring. wikipedia.orgchemistry-reaction.com Subsequent tautomerization re-aromatizes the ring to give the final product. The competing Stevens rearrangement, a wikipedia.orgchemistry-reaction.com-migration, is also a possibility. wikipedia.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-phenoxybenzaldehyde |

| 3-phenoxyphenyl methanol |

| 2-Methyl-6-phenoxybenzyl alcohol |

| dibenzoxepine |

| N,N-dimethyl-2-methyl-6-phenoxybenzylamine |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 6 Phenoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete connectivity map can be assembled.

The ¹H NMR spectrum of 2-Methyl-6-phenoxybenzaldehyde is expected to display distinct signals corresponding to the aldehyde, aromatic, and methyl protons. The aldehyde proton (-CHO) is highly deshielded and should appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.5-10.5 ppm.

The protons on the two aromatic rings will resonate in the aromatic region (δ 6.8-8.0 ppm). The three protons on the methyl-substituted benzaldehyde (B42025) ring are expected to show complex splitting patterns (multiplets) due to spin-spin coupling. Similarly, the five protons of the phenoxy group will appear as multiplets. The methyl group (-CH₃) protons are shielded and will produce a characteristic singlet further upfield, likely around δ 2.2-2.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (CHO) | 9.8 - 10.2 | Singlet (s) | 1H |

| Aromatic (C₆H₃) | 7.2 - 7.8 | Multiplet (m) | 3H |

| Aromatic (OC₆H₅) | 6.9 - 7.5 | Multiplet (m) | 5H |

Note: The exact chemical shifts and coupling constants would depend on the solvent used and the specific electronic effects within the molecule.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a predicted chemical shift in the δ 190-195 ppm region. The aromatic carbons will produce a cluster of signals between δ 115-160 ppm. The carbon atom attached to the oxygen of the ether linkage (C-O) and the carbon bearing the methyl group will have distinct shifts within this range. The methyl carbon is the most shielded, expected to appear at approximately δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-O, ether) | 155 - 160 |

| Aromatic (C-CHO) | 135 - 140 |

| Aromatic (C-CH₃) | 130 - 138 |

| Aromatic (C-H) | 115 - 130 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on each of the aromatic rings, helping to trace the connectivity within the benzaldehyde and phenoxy ring systems. No correlation would be expected for the aldehyde and methyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). This technique allows for the definitive assignment of each protonated carbon by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (²JCH and ³JCH) across several bonds. Key correlations would be expected between the aldehyde proton and the aromatic carbons of the benzaldehyde ring, and crucially, between the protons of the phenoxy ring and the ether carbon on the benzaldehyde ring, confirming the ether linkage. Correlations between the methyl protons and the adjacent aromatic carbons would also be observed, solidifying the substitution pattern.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, typically appearing around 1700-1720 cm⁻¹. The presence of the ether linkage would be indicated by a C-O-C stretching vibration in the 1200-1260 cm⁻¹ region. Aromatic C=C stretching vibrations are expected as a series of peaks in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| Aldehyde C=O Stretch | 1700 - 1720 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. The molecular formula of this compound is C₁₄H₁₂O₂ corresponding to a molecular weight of 212.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 212.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the loss of the aldehyde proton (H·) to give a peak at m/z = 211, followed by the loss of a carbonyl group (CO) to yield a peak at m/z = 183. Cleavage of the ether bond is also a probable fragmentation pathway, which could lead to ions corresponding to the phenoxy radical (m/z = 93) or the 2-methylbenzoyl cation (m/z = 119).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Identity |

|---|---|---|

| 212 | [C₁₄H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 211 | [C₁₄H₁₁O₂]⁺ | [M-H]⁺ |

| 183 | [C₁₃H₁₁O]⁺ | [M-CHO]⁺ |

| 119 | [C₈H₇O]⁺ | [2-Methylbenzoyl cation] |

| 93 | [C₆H₅O]⁺ | [Phenoxy cation] |

X-ray Diffraction (XRD) Studies for Crystalline Structure Determination

As of the current literature survey, no public crystallographic data or single-crystal X-ray diffraction studies for this compound have been reported. Therefore, information regarding its crystal system, space group, and specific unit cell dimensions is not available. Such a study would be required to conclusively determine its solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, providing valuable information about the chromophores present. In the case of this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions associated with the benzaldehyde and phenoxy chromophores.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental UV-Vis spectral data for this compound. Therefore, the following discussion is based on the well-established spectroscopic principles and the observed spectra of structurally related compounds, such as benzaldehyde, 2-methylbenzaldehyde (B42018) (o-tolualdehyde), and phenoxybenzene.

The primary electronic transitions observed in aromatic aldehydes like this compound are the π → π* and n → π* transitions.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems, these transitions often appear as strong bands in the UV region. For benzaldehyde, a strong π → π* transition is observed around 245-250 nm. The presence of substituents on the benzene (B151609) ring can cause a bathochromic (red) or hypsochromic (blue) shift of this absorption maximum.

n → π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. For benzaldehyde, this transition typically appears as a weaker, broader band at longer wavelengths, around 280-290 nm.

Based on the analysis of related compounds, the expected UV-Vis absorption maxima for this compound are summarized in the following table. It is important to note that these are estimated values and experimental verification is required for confirmation.

| Expected Transition | Approximate λmax (nm) | Associated Chromophore |

| π → π | 250 - 260 | Benzaldehyde & Phenoxy |

| n → π | 285 - 295 | Benzaldehyde Carbonyl |

The π → π* transition is anticipated to be the most intense absorption band, while the n → π* transition will likely be a weaker and broader band at a longer wavelength. The solvent used for spectral acquisition can also influence the position and intensity of these bands. For instance, polar solvents can cause a hypsochromic shift of the n → π* transition due to stabilization of the non-bonding electrons.

Computational Chemistry and Theoretical Studies on 2 Methyl 6 Phenoxybenzaldehyde Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like 2-Methyl-6-phenoxybenzaldehyde, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

Researchers would utilize a functional, such as B3LYP, in conjunction with a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. This process yields the molecule's minimum energy conformation. From these calculations, key electronic parameters can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and electronic transport properties. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which is crucial for predicting sites of intermolecular interactions and chemical reactions.

Analysis of Intermolecular Noncovalent Interactions

Noncovalent interactions are vital in determining the supramolecular assembly and crystal packing of molecules. Computational methods provide profound insights into the nature and strength of these interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron density of the molecule and partitions the crystal space into regions where each molecule dominates. The surface is often colored using a normalized contact distance (d_norm), which highlights regions of intermolecular contact. Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts.

Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular interactions. These plots map the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. Each type of interaction (e.g., H···H, C-H···π, O···H) produces a characteristic pattern on the plot. The percentage contribution of each interaction type to the total surface area can be calculated, offering a detailed understanding of the forces governing the crystal packing. For this compound, this analysis would reveal the relative importance of various weak interactions involving its constituent atoms.

Bader's Theory of Atoms-in-Molecules (AIM) and Noncovalent Interaction (NCI) Plot Analysis

Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and the nature of interatomic interactions. The theory identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting atoms. The properties at these BCPs, including the electron density (ρ) and its Laplacian (∇²ρ), characterize the interaction. For noncovalent interactions like hydrogen bonds or van der Waals forces, BCPs are characterized by low ρ and small positive ∇²ρ values.

The Noncovalent Interaction (NCI) index is a visualization technique that reveals weak interactions in real space. It is based on the relationship between the electron density and the reduced density gradient (RDG). NCI plots generate isosurfaces that correspond to different types of noncovalent interactions. These surfaces are colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. Blue surfaces indicate strong, attractive interactions (like hydrogen bonds), green surfaces denote weak van der Waals interactions, and red surfaces signify repulsive steric clashes. This analysis would map out the specific regions of attraction and repulsion governing the conformation and interactions of this compound.

Total Energy Framework Calculations for Supramolecular Assembly

To understand the stability of the crystal structure, total energy framework calculations are performed. These calculations quantify the interaction energies between a central molecule and its surrounding neighbors within a defined cluster (e.g., a 3.8 Å radius). Using a suitable level of theory (e.g., B3LYP/6-31G(d,p)), the total interaction energy is dissected into its constituent components: electrostatic, polarization, dispersion, and exchange-repulsion energies.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily due to the rotation around the C-O-C ether linkage and the C-C bond connecting the aldehyde group to the phenyl ring. Conformational analysis is essential to identify the most stable conformers and the energy barriers between them.

A Potential Energy Surface (PES) map is generated by systematically varying specific dihedral angles and calculating the corresponding single-point energy at each step. This process, often performed using DFT or other quantum mechanical methods, maps the energy landscape of the molecule as a function of its geometry. The resulting PES reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. The saddle points on the surface represent the transition states between conformers, and their energies correspond to the rotational energy barriers. This analysis provides critical information on the molecule's flexibility and the relative populations of its different conformations at a given temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., acetalization), computational methods can be used to map the entire reaction pathway.

No Research Found on Computational Spectroscopic Studies of this compound

Following a comprehensive search of available scientific literature, no dedicated computational chemistry or theoretical studies were found for the chemical compound this compound focusing on the prediction of its spectroscopic properties and correlation with experimental data.

This indicates a gap in the current scientific literature regarding the computational analysis of this compound. While computational methods are widely applied to other aldehydes and phenoxy derivatives to understand their electronic and structural properties, this particular compound does not appear to have been the subject of such published research.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or a correlation analysis as requested in the outline for "5.5. Spectroscopic Property Prediction and Correlation with Experimental Data."

Applications and Derivatives of 2 Methyl 6 Phenoxybenzaldehyde in Synthetic Organic Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

In the realm of complex molecule synthesis, aldehydes are fundamental building blocks due to their ability to participate in a wide array of carbon-carbon bond-forming reactions. 2-Methyl-6-phenoxybenzaldehyde, with its unique substitution pattern, could serve as a key precursor for introducing a 2-methyl-6-phenoxyphenyl moiety into larger, more complex molecular architectures. The aldehyde group can undergo nucleophilic addition, Wittig-type reactions, and other condensations to elaborate the carbon skeleton. The presence of the ortho-methyl group may exert significant steric influence on these reactions, potentially leading to diastereoselective outcomes in reactions that create new stereocenters. The phenoxy group, on the other hand, can influence the electronic properties of the aromatic ring and may play a role in directing metallation reactions or modifying the reactivity of the aldehyde.

Precursor for the Synthesis of Novel Heterocyclic Systems (e.g., dibenzoxocines, purines)

Substituted benzaldehydes are common starting materials for the synthesis of a diverse range of heterocyclic compounds.

Dibenzoxocines: While no direct synthesis of dibenzoxocines from this compound has been reported, ortho-alkoxy substituted benzaldehydes are known precursors for related oxygen-containing heterocyclic systems. Intramolecular cyclization strategies, potentially involving the phenoxy group or a derivative thereof, could theoretically lead to the formation of dibenzoxocine-type structures. The specific substitution pattern of this compound would likely influence the feasibility and outcome of such cyclization reactions.

Purines: The synthesis of purine (B94841) derivatives can involve the condensation of a substituted benzaldehyde (B42025) with an appropriate amine-containing heterocyclic precursor. For instance, the reaction of a 6-hydrazinylpurine with a substituted benzaldehyde can yield 6-benzylidenehydrazinylpurine derivatives. In this context, this compound could be employed to introduce the 2-methyl-6-phenoxyphenyl moiety onto the purine scaffold. The resulting derivatives would be of interest for screening for potential biological activities, as many substituted purines exhibit important pharmacological properties.

A general reaction scheme for the synthesis of purine derivatives from substituted benzaldehydes is presented below:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 6-Hydrazinylpurine | Substituted Benzaldehyde | 6-Benzylidenehydrazinylpurine | |

| 6-Amino-5-nitrosouracil derivative | Substituted Benzaldehyde Hydrazone | Xanthine derivative |

Formation of Chalcone (B49325) Derivatives via Condensation Reactions

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with significant interest due to their wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone (B1666503) in the presence of a base or acid catalyst.

This compound can serve as the aldehyde component in this reaction, condensing with various substituted acetophenones to produce a library of novel chalcones. The general reaction is as follows:

The steric hindrance from the ortho-methyl group in this compound might influence the reaction kinetics and the stereoselectivity of the resulting double bond. The electronic nature of the substituents on the acetophenone would also play a crucial role in the reaction outcome. These novel chalcone derivatives could then be evaluated for their potential biological activities.

Different catalysts and reaction conditions have been explored for the Claisen-Schmidt condensation to improve yields and facilitate the reaction with a variety of substrates.

| Aldehyde | Ketone | Catalyst | Reaction Type | Reference |

| Benzaldehyde derivative | Acetophenone derivative | NaOH or KOH | Claisen-Schmidt Condensation | |

| Aromatic aldehyde | Aryl methyl ketone | Lewis or Brønsted acids | Acid-catalyzed Condensation | |

| Benzaldehyde | Acetophenone | Metal triflates (e.g., Cu(OTf)₂) | Microwave-assisted Condensation |

Synthesis of Substituted Phenoxybenzaldehyde Analogues for Structure-Reactivity Investigations

For instance, introducing electron-donating or electron-withdrawing groups on the phenoxy ring would modulate the electron density of the entire molecule, which in turn would affect the electrophilicity of the aldehyde carbon. Similarly, varying the size and nature of the substituent at the ortho position to the aldehyde (in place of the methyl group) would provide insights into the steric requirements of reactions involving the aldehyde.

These analogues could be synthesized through various standard organic reactions, such as nucleophilic aromatic substitution to modify the phenoxy group or by starting from different substituted benzaldehyde precursors. The data obtained from studying the reactivity of these analogues would be valuable for designing more efficient synthetic routes and for understanding the structure-property relationships of this class of compounds.

Application in the Development of Catalysts and Ligands for Organic Transformations

While there is no specific mention of this compound in the development of catalysts and ligands, substituted benzaldehydes and their derivatives are known to be precursors for various types of ligands. For example, they can be converted into Schiff base ligands through condensation with primary amines. These Schiff base ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The this compound scaffold offers several points for modification to tune the properties of a potential ligand. The phenoxy group could be functionalized with coordinating atoms, and the steric bulk provided by the ortho-methyl group could create a specific chiral environment around a metal center, which could be beneficial for asymmetric catalysis. The development of ligands derived from this scaffold could lead to new catalysts with unique reactivity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.